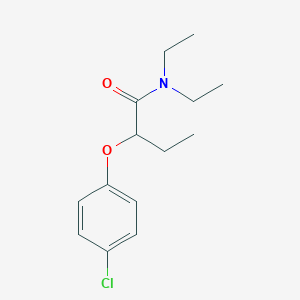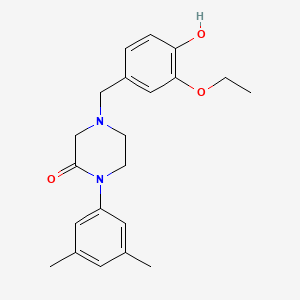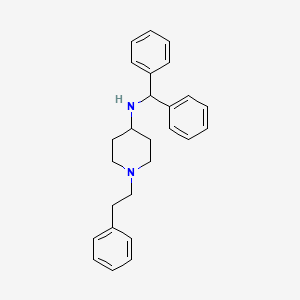
2-(4-chlorophenoxy)-N,N-diethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N,N-diethylbutanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is used to protect against a variety of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N,N-diethylbutanamide is not fully understood. However, it is believed that this compound works by interfering with the insect's ability to detect human scent. Insects are attracted to humans by the carbon dioxide we exhale and the lactic acid we produce in our sweat. This compound masks these odors, making it difficult for insects to locate humans.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound can also be toxic to aquatic life and should be used with caution around water sources.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N,N-diethylbutanamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is effective at repelling a variety of insects, including mosquitoes, ticks, and biting flies. However, this compound has some limitations when used in lab experiments. This compound can interfere with some chemical reactions and should be used with caution in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N,N-diethylbutanamide. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the ecological impact of this compound on aquatic life. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on human health.
Synthesemethoden
The synthesis method of 2-(4-chlorophenoxy)-N,N-diethylbutanamide involves the reaction of 4-chlorophenol with diethylbutylamine in the presence of a catalyst. The reaction produces this compound and water. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N,N-diethylbutanamide has been extensively studied for its insect-repelling properties. Scientific research has shown that this compound is effective at repelling a variety of insects, including mosquitoes, ticks, and biting flies. This compound has been used for decades in the field of public health to prevent the spread of insect-borne diseases such as malaria, dengue fever, and West Nile virus.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N,N-diethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-13(14(17)16(5-2)6-3)18-12-9-7-11(15)8-10-12/h7-10,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCCQKYTERRODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)

![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)

![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)
